molecular formula C7H11NO2 B12881077 4-(Butan-2-yl)-1,3-oxazol-5(4H)-one CAS No. 88577-04-2

4-(Butan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B12881077
CAS No.: 88577-04-2
M. Wt: 141.17 g/mol
InChI Key: GCEDXUIZLZHJOA-UHFFFAOYSA-N
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Description

4-(sec-Butyl)oxazol-5(4H)-one is an organic compound belonging to the oxazolone family. Oxazolones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The presence of the sec-butyl group at the fourth position of the oxazolone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)oxazol-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate amino acids or their derivatives. For instance, the reaction of sec-butylamine with glyoxylic acid followed by cyclization can yield 4-(sec-Butyl)oxazol-5(4H)-one. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of 4-(sec-Butyl)oxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often

Properties

CAS No.

88577-04-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-butan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C7H11NO2/c1-3-5(2)6-7(9)10-4-8-6/h4-6H,3H2,1-2H3

InChI Key

GCEDXUIZLZHJOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC=N1

Origin of Product

United States

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